molecular formula C12H11NO B8195292 6-(methylamino)naphthalene-2-carbaldehyde

6-(methylamino)naphthalene-2-carbaldehyde

Cat. No.: B8195292
M. Wt: 185.22 g/mol
InChI Key: CXMRVPIRPHNCAH-UHFFFAOYSA-N
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Description

6-(methylamino)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, characterized by the presence of a formyl group at the 6-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylamino)naphthalene-2-carbaldehyde typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.

    Formylation: The amino group in 2-aminonaphthalene is then formylated to produce 2-formylaminonaphthalene.

    Methylation: Finally, the amino group is methylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(methylamino)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 6-carboxy-2-(N-methylamino)naphthalene.

    Reduction: 6-hydroxymethyl-2-(N-methylamino)naphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(methylamino)naphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe for studying biological systems due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(methylamino)naphthalene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-formylaminonaphthalene
  • 6-methylamino-2-naphthaldehyde
  • 2-naphthalenecarboxaldehyde

Uniqueness

6-(methylamino)naphthalene-2-carbaldehyde is unique due to the presence of both a formyl and a methylamino group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

6-(methylamino)naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMRVPIRPHNCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-methylamino-2-naphthonitrile (0.84 g, 4.6 mmol) prepared above in toluene (50 ml) was mixed with diisobutylaluminum hydride (9 ml, 1.0M (in toluene)) under a nitrogen atmosphere at −70° C. The mixture was stirred at −78° C. for 30 minutes and at room temperature for 4 hours. The mixture was added to a saturated solution of ammonium chloride, and then an aqueous solution of sulfuric acid was added thereto. The reaction mixture was extracted with ether, washed with brine, dried over MgSO4, and concentrated to give the title compound (0.76 g, yield: 89%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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